



# Application Notes and Protocols for Modeling CD33 Exon 2 Skipping Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | CD33 splicing modulator 1 |           |  |  |  |
| Cat. No.:            | B10861398                 | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

CD33, a sialic acid-binding immunoglobulin-like lectin, is a transmembrane receptor primarily expressed on myeloid cells, including microglia in the brain.[1][2][3] Genetic studies have identified a single nucleotide polymorphism (SNP), rs12459419, located at the 5' splice site of CD33's exon 2, which influences the risk of late-onset Alzheimer's disease (AD).[1][2] The protective allele of this SNP promotes the skipping of exon 2 during pre-mRNA splicing, resulting in a truncated protein isoform known as CD33ΔE2 or D2-CD33.[1][2][4] This isoform lacks the V-set immunoglobulin domain, which is responsible for sialic acid binding.[2][3][4] The full-length isoform is referred to as CD33M. The altered function of the CD33ΔE2 isoform is believed to modulate microglial activity, representing a potential therapeutic avenue for neurodegenerative diseases.

CRISPR-based technologies, including conventional CRISPR/Cas9 and adenine base editors (ABEs), offer powerful tools to model and induce CD33 exon 2 skipping.[5][6] These methods allow for the precise genetic modification of the CD33 locus to study the functional consequences of exon 2 skipping in relevant cell types and to develop novel therapeutic strategies.

These application notes provide an overview of the experimental workflows, detailed protocols, and data interpretation for using CRISPR to model CD33 exon 2 skipping.



## **Data Presentation**

**Table 1: Quantitative Analysis of CD33 Exon 2 Skipping** 

**Efficiency** 

| Method                                      | Cell<br>Line/Model                  | Genotype       | Exon 2<br>Skipping<br>Efficiency (%)    | Reference |
|---------------------------------------------|-------------------------------------|----------------|-----------------------------------------|-----------|
| Adenine Base<br>Editor (ABE8e)              | ML-1 cells                          | N/A            | Not specified                           | [5]       |
| Adenine Base<br>Editor (ABE)                | DMD iPSC-CMs                        | N/A            | 35.9 ± 5.7 (AG to GG conversion)        | [1]       |
| CRISPR/Cas9<br>Genome Editing               | OCI-AML3                            | rs12459419 T/T | Significantly<br>higher CD33D2<br>mRNA  | [7]       |
| Small Molecule<br>Modulator<br>(Compound 1) | K562<br>(rs12459419 T/T)            | Т/Т            | Dose-dependent increase, ~50% at 10 µM  | [8]       |
| HNRNPA1 Overexpression                      | THP-1                               | N/A            | Increased exon 2 skipping               | [9]       |
| in vivo ABE8e<br>Editing                    | Xenotransplantat<br>ion Mouse Model | N/A            | ~3% editing at<br>CD33 and HBG<br>sites | [5]       |

**Table 2: Functional Outcomes of CD33 Exon 2 Skipping** 



| Cell Line/Model           | Effect of Exon 2<br>Skipping               | Assay                           | Reference |
|---------------------------|--------------------------------------------|---------------------------------|-----------|
| iPSC-derived<br>Microglia | Interferon microglia<br>signature          | RNA-sequencing                  | [1]       |
| OCI-AML3                  | Lower IC50 for<br>Gemtuzumab<br>Ozogamicin | Cytotoxicity Assay              | [7][10]   |
| THP-1                     | Reduction of cell surface CD33             | High-Content Imaging            | [8]       |
| Human CD34+ cells         | Expansion of edited erythroid cells        | in vitro and in vivo<br>studies | [5]       |

## **Experimental Protocols**

## Protocol 1: CRISPR/Cas9-Mediated Deletion of CD33 Exon 2 in a Myeloid Cell Line (e.g., ML-1)

This protocol describes the generation of a cell line that exclusively expresses the CD33ΔE2 isoform through CRISPR/Cas9-mediated deletion of exon 2.[11]

#### Materials:

- ML-1 cells
- Cas9 nuclease
- Two guide RNAs (gRNAs) flanking exon 2 of the CD33 gene
- Electroporation system (e.g., Lonza Nucleofector)
- FACS buffer (e.g., PBS with 2% FBS)
- Antibodies for flow cytometry: Anti-CD33 (clone HIM3-4, recognizing the C2-set domain) and an isotype control



- Cell sorting instrument
- Genomic DNA extraction kit
- · PCR reagents for genotyping
- Sanger sequencing reagents

#### Procedure:

- gRNA Design and Synthesis: Design two gRNAs that target the intronic regions flanking exon 2 of the CD33 gene. Utilize online design tools that minimize off-target effects.[12][13] [14] Synthesize the gRNAs.
- Cell Culture: Culture ML-1 cells in appropriate media and conditions.
- CRISPR/Cas9 Delivery:
  - Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating the Cas9 protein with the two gRNAs.
  - Electroporate the ML-1 cells with the Cas9 RNP complex using a pre-optimized electroporation protocol.[15]
- Single-Cell Cloning: After electroporation, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
- Genotyping:
  - Once clones have expanded, extract genomic DNA.
  - Perform PCR using primers that flank the targeted region to amplify the genomic locus.
  - Analyze the PCR products by gel electrophoresis to identify clones with a smaller fragment size, indicative of exon 2 deletion.
  - Confirm the precise deletion by Sanger sequencing of the PCR products.



- Validation of CD33ΔE2 Expression:
  - Flow Cytometry: Stain the successfully edited clones with an anti-CD33 antibody that recognizes an epitope outside of exon 2 (e.g., the C2-set domain encoded by exon 3).[4]
     This will confirm the continued expression of the truncated CD33 protein.
  - RT-qPCR: Design primers that can distinguish between the full-length CD33 and the
     CD33ΔE2 transcript to quantify the level of exon 2 skipping at the mRNA level.[3]
  - $\circ$  Western Blot: Use an antibody targeting the C-terminal portion of CD33 to detect the size difference between the full-length and the  $\Delta$ E2 protein isoforms.[6]

## Protocol 2: Adenine Base Editing (ABE) to Induce CD33 Exon 2 Skipping

This protocol utilizes an adenine base editor (ABE) to introduce a point mutation in the splice acceptor site of exon 2, leading to its exclusion from the mature mRNA transcript.[5]

#### Materials:

- Target cells (e.g., CD34+ HSPCs, iPSCs)
- ABE8e mRNA
- sgRNA targeting the splice acceptor site of CD33 exon 2
- Electroporation system
- Cell culture reagents
- Genomic DNA extraction kit
- PCR reagents for amplification of the target region
- Sanger sequencing or Next-Generation Sequencing (NGS) for editing efficiency analysis
- RT-gPCR reagents for splicing analysis



#### Procedure:

- sgRNA Design: Design an sgRNA that targets the adenine within the splice acceptor site of CD33 exon 2. The goal is to convert this adenine to a guanine.[5]
- Cell Preparation: Prepare the target cells for electroporation. For CD34+ HSPCs, this may involve thawing and pre-stimulation.
- ABE Delivery:
  - Prepare the ABE RNP complex by incubating ABE8e mRNA and the specific sgRNA.
  - Deliver the ABE RNP complex into the target cells via electroporation.
- Assessment of Editing Efficiency:
  - After a suitable incubation period (e.g., 72 hours), harvest a portion of the cells and extract genomic DNA.
  - Amplify the targeted region by PCR.
  - Determine the A-to-G conversion efficiency using Sanger sequencing and analysis of the chromatogram, or by deep sequencing for more quantitative results.
- Analysis of Exon 2 Skipping:
  - Harvest another portion of the cells for RNA extraction and cDNA synthesis.
  - Perform RT-qPCR using primers that can differentiate between the full-length CD33 and the CD33ΔE2 transcripts to quantify the extent of exon 2 skipping.

## Protocol 3: Quantification of CD33 Isoforms by RT-qPCR

This protocol allows for the relative quantification of CD33 transcripts with and without exon 2.

#### Materials:

RNA extraction kit



- cDNA synthesis kit
- qPCR instrument
- SYBR Green or TaqMan-based qPCR master mix
- Primers for total CD33, D2-CD33, and a housekeeping gene.[3]
  - Total CD33 (exons 4-5): Fwd: 5'-TGTTCCACAGAACCCAACAA-3', Rev: 5'-GGCTGTAACACCAGCTCCTC-3'
  - D2-CD33 (spanning exon 1-3 junction): Fwd: 5'-CCCTGCTGTGGGCAGACTTG-3'

#### Procedure:

- RNA Extraction and cDNA Synthesis: Extract total RNA from the experimental and control
  cells and reverse transcribe it into cDNA.
- qPCR Reaction Setup: Set up qPCR reactions for each sample in triplicate for total CD33,
   D2-CD33, and a reference gene (e.g., GAPDH, ACTB).
- qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
- Data Analysis:
  - · Calculate the Ct values for each target.
  - $\circ$  Determine the relative expression of D2-CD33 as a proportion of total CD33 expression, normalized to the housekeeping gene using the  $\Delta\Delta$ Ct method.

## **Visualizations**





Click to download full resolution via product page

Caption: CD33 pre-mRNA splicing pathway leading to two main isoforms.





Click to download full resolution via product page

Caption: Experimental workflow for CRISPR-mediated CD33 exon 2 skipping.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing -PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 3. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing | Journal of Neuroscience [jneurosci.org]
- 4. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo expansion of CD33/HBG promoter-edited HSPCs with Mylotarg PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9 gene editing clarifies the role of CD33 SNP rs12459419 in gemtuzumab ozogamicin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer's Disease-Associated Alternative Splicing of CD33 Is Regulated by the HNRNPA Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P473: CRISPR/CAS9 GENE EDITING CLARIFIES THE ROLE OF CD33 SNP RS12459419 IN GEMTUZUMAB OZOGAMICIN-MEDIATED CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CD33 Splice Isoform Lacking Exon 2 as Therapeutic Target in Human Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Machine learning based CRISPR gRNA design for therapeutic exon skipping [dspace.mit.edu]
- 14. Machine learning based CRISPR gRNA design for therapeutic exon skipping [dspace.mit.edu]
- 15. Development of a gene edited next-generation hematopoietic cell transplant to enable acute myeloid leukemia treatment by solving off-tumor toxicity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Modeling CD33
   Exon 2 Skipping Using CRISPR]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10861398#using-crispr-to-model-cd33-exon-2-skipping]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com